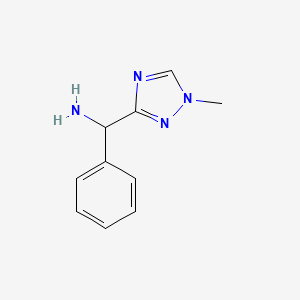
1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine is an organic compound that features a triazole ring and a phenylmethanamine moiety
Preparation Methods
The synthesis of 1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with benzylamine under specific conditions. One common method involves the use of dichloromethane as a solvent and 3-chloroperoxybenzoic acid as an oxidizing agent . The reaction is carried out at room temperature for several hours to yield the desired product.
Chemical Reactions Analysis
1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like 3-chloroperoxybenzoic acid.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Can participate in nucleophilic substitution reactions, especially at the triazole ring.
Condensation: Can form condensation products with aldehydes and ketones.
Common reagents used in these reactions include dichloromethane, 3-chloroperoxybenzoic acid, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.
Materials Science: Used in the synthesis of coordination compounds with metals like ruthenium, which have applications in catalysis and materials science.
Biological Research: Its derivatives are studied for their ability to interact with biological targets, making them useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes involved in cell proliferation . The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine include:
1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-phenylmethanamine: Differing in the position of the triazole ring, this compound exhibits different chemical and biological properties.
1-(1H-1,2,4-triazol-3-yl)-1-phenylmethanamine: Lacks the methyl group, which can affect its reactivity and binding properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
(1-methyl-1,2,4-triazol-3-yl)-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-7-12-10(13-14)9(11)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRQJTAFWZEWJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
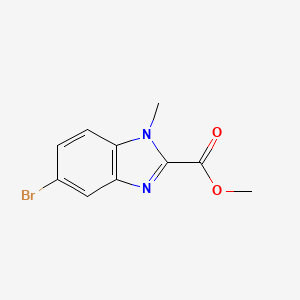

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)
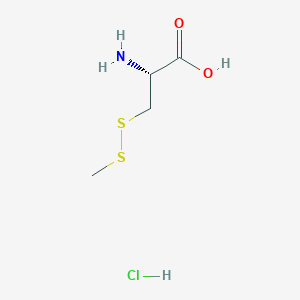
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2504252.png)
![1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2504256.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2504257.png)
![ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate](/img/structure/B2504258.png)
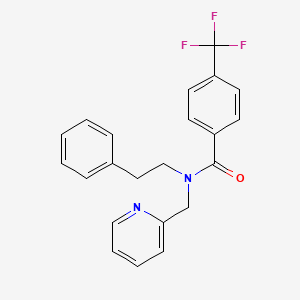

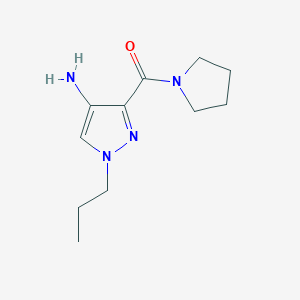
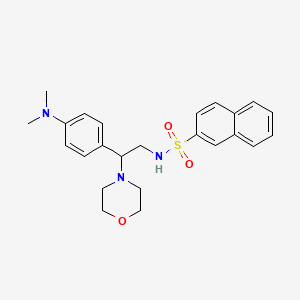
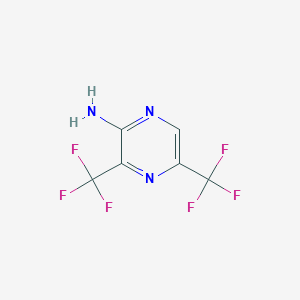
![N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2504269.png)
